3-chloro-3-(4-chlorophenyl)-3H-diazirine
Description
General Overview of Diazirines: Molecular Architecture, Ring Strain, and Unique Reactivity
Diazirines are three-membered heterocyclic molecules containing a carbon atom and two nitrogen atoms in a strained ring. researchgate.net This ring structure is isomeric with linear diazo compounds. wikipedia.org The inherent ring strain and the presence of a weak N=N double bond make diazirines prone to decomposition upon activation, typically through photolysis (irradiation with UV light) or thermolysis (heating). wikipedia.orgnih.gov This decomposition process results in the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. researchgate.netnih.gov
Carbenes are neutral, divalent carbon species that can undergo a variety of chemical reactions, most notably insertion into C-H, O-H, and N-H bonds. nih.govresearchgate.net This high reactivity makes diazirines exceptionally useful as photoaffinity labeling (PAL) reagents in chemical biology and related fields. wikipedia.orgbldpharm.com In PAL experiments, a molecule of interest is equipped with a diazirine moiety. Upon photoactivation, the generated carbene covalently crosslinks with nearby molecules, allowing for the identification of binding partners and the mapping of interaction sites within complex biological systems. researchgate.netwikipedia.org
Historical Context of Diazirine Research and Development
The potential of diazirines as photoreactive groups was first recognized in the early 1970s. In 1973, Smith and Knowles pioneered the use of a diazirine-containing probe for photoaffinity labeling. researchgate.netbldpharm.com A significant advancement came in 1980 when Brunner developed 3-phenyl-3-(trifluoromethyl)diazirine (TPD). bldpharm.comnih.gov The introduction of the trifluoromethyl group was a key innovation, as it helped to suppress the rearrangement of the diazirine to its less reactive linear diazo isomer, thereby improving the efficiency of carbene generation. researchgate.netbldpharm.com This development led to the widespread adoption of trifluoromethyl aryl diazirines as the "gold standard" for many photoaffinity labeling applications. nih.gov Since these seminal discoveries, research has continued to expand the synthetic accessibility and applications of various diazirine-based tools. nih.gov
Classification and Structural Features of Halogenated Aryldiazirines
Diazirines can be broadly classified based on the substituents attached to the carbon atom of the three-membered ring. A primary distinction is made between alkyl and aryl diazirines. researchgate.net Aryl diazirines, where the diazirine ring is directly attached to an aromatic ring, have been extensively studied. researchgate.net
Halogenated aryldiazirines are a specific sub-class that features one or more halogen atoms as substituents. These can be further divided based on the position of the halogen. In compounds like 3-chloro-3-(4-chlorophenyl)-3H-diazirine, there is a halogen (chlorine) directly attached to the diazirine carbon (the 3-position) and another on the aryl ring. The synthesis of 3-halodiazirines can often be achieved through the Graham reaction, which involves the oxidation of amidine precursors. researchgate.net The presence and nature of these halogen substituents have a profound impact on the compound's stability, photochemistry, and the reactivity of the resulting carbene. nih.govacs.org
Specific Focus on this compound: Unique Structural Features and Research Rationale
This compound is a bichromophoric molecule of significant interest due to the specific combination of its substituents. Its structure consists of a diazirine ring substituted with a chlorine atom and a para-chlorinated phenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 39184-66-2 | chemsrc.comnih.gov |
| Molecular Formula | C₇H₄Cl₂N₂ | nih.gov |
| Molecular Weight | 187.03 g/mol | nih.govchemicalbook.com |
| IUPAC Name | 3-chloro-3-(4-chlorophenyl)diazirine | nih.gov |
| Boiling Point (Predicted) | 230.5±50.0 °C | chemicalbook.com |
| Density (Predicted) | 1.53±0.1 g/cm³ | chemicalbook.com |
The halogen atom at the 3-position of the diazirine ring is a critical structural feature. Unlike the commonly used trifluoromethyl group, a single halogen atom like chlorine provides a different electronic and steric environment. The halogenation of amidines is a key step in the synthesis of such 3-halodiazirines. acs.org The chlorine atom, being an electronegative group, influences the stability of the diazirine and the electrophilicity of the carbene generated upon photolysis. The photolysis of 3-halodiazirines yields highly reactive halocarbenes (in this case, a chlorocarbene), which are valuable intermediates for synthetic transformations such as cycloadditions. researchgate.net Furthermore, the presence of halogens can play a role in directing non-covalent interactions in the solid state, potentially influencing crystal packing. mdpi.com
The substituent on the aryl ring significantly modulates the properties of the diazirine and the resulting carbene. nih.govmdpi.com The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the activation energy for N₂ extrusion and the reactivity of the carbene. nih.govresearchgate.net For this compound, the chlorine atom at the para-position of the phenyl ring acts as an electron-withdrawing group through induction, while also being a weak π-donor through resonance. This electronic perturbation affects the stability of the transition state during carbene formation. nih.gov Studies on related aryl diazirines have shown that electron-withdrawing groups can influence the activation temperature and the subsequent reaction pathways of the carbene. nih.gov While aryl diazirines typically react via a carbene intermediate, the electronic nature of the aryl group can influence the potential for isomerization to a linear diazo compound, which has a different reactivity profile. nih.govacs.org
Key Research Questions and Objectives Addressing this compound
The specific structure of this compound prompts several key research questions. The primary objective in studying this compound is to understand the reactivity of the chloro(4-chlorophenyl)carbene generated upon its photolysis. acs.org
Key research objectives include:
Characterizing Carbene Reactivity: Determining the intermolecular reactivity of chloro(4-chlorophenyl)carbene with various substrates. This involves studying its insertion and addition reactions in different solvent environments. acs.org
Investigating Intramolecular Pathways: Exploring potential intramolecular rearrangement pathways of the generated carbene, which compete with intermolecular reactions.
Probing Supramolecular Effects: Examining how host-guest chemistry, for example using cyclodextrins, can alter the reactivity of the carbene by constraining its orientation and limiting solvent access. acs.org
Comparative Analysis: Comparing its photochemical properties and carbene reactivity to other well-studied diazirines, such as 3-chloro-3-phenyldiazirine (B3267258) and trifluoromethyl-substituted analogues, to elucidate the specific effects of the para-chloro substituent. guidechem.comnih.gov
By addressing these questions, researchers can gain a more nuanced understanding of how dual halogenation at both the diazirine carbon and the aryl ring influences carbene chemistry, potentially leading to the design of new reagents for synthesis and chemical biology.
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₄Cl₂N₂ |
| 3-phenyl-3-(trifluoromethyl)diazirine | C₈H₅F₃N₂ |
Overview of Subsequent Research Areas
Research involving this compound and its resulting carbene, (4-chlorophenyl)chlorocarbene, branches into several areas of synthetic and mechanistic chemistry. The primary application of this diazirine is as a photochemical precursor to its corresponding carbene, enabling the study of this reactive species.
A significant area of research is the reaction of carbenes with various organic molecules. For instance, chlorocarbenes and dichlorocarbenes are known to react with alkenes to form geminal dihalocyclopropanes, which are valuable synthetic intermediates. wikipedia.orgnih.gov These cyclopropanes can be further transformed into other functional groups. wikipedia.org Computational studies have been conducted to investigate the reaction pathways of carbenes like chlorocarbene and dichlorocarbene (B158193) with molecules such as cyclopropane (B1198618), revealing that C-H insertion is often the most favorable reaction pathway. nih.gov
Furthermore, the field of photoaffinity labeling extensively uses aryl diazirines. researchgate.netnih.gov While research on this compound specifically for this purpose is not as widely documented as for trifluoromethyl-substituted diazirines, its fundamental properties align with the requirements for such applications. nih.govkcl.ac.uk Aryl diazirines are valued in this context for their small size and the high reactivity of the carbenes they generate upon irradiation. researchgate.netnih.gov This allows for the creation of covalent bonds between a ligand carrying the diazirine and its target receptor, facilitating the identification and study of biological interactions. researchgate.net The development of heteroaromatic diazirines has further expanded their utility in materials science and medicinal chemistry. nih.gov
The study of aryl diazirines also extends to their use in catalyst-free photochemical syntheses, such as the formation of cyclopropenes from alkynes. researchgate.net Research has shown that diazirines can be more efficient than their diazo isomers for certain light-induced reactions, highlighting their potential in developing novel synthetic methodologies. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-(4-chlorophenyl)diazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJJENVUDZMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 3 4 Chlorophenyl 3h Diazirine
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov This approach allows for the identification of key bond disconnections and the corresponding precursors required for the synthesis.
Strategic Disconnections Leading to the Diazirine Ring
The core of 3-chloro-3-(4-chlorophenyl)-3H-diazirine is the diazirine ring. A logical retrosynthetic disconnection involves breaking the C-N bonds of the diazirine ring. This leads back to a carbene or a carbene equivalent and dinitrogen. However, a more practical disconnection in terms of synthesis involves reversing the common formation pathways.
One of the most established methods for diazirine synthesis is the oxidation of a corresponding diaziridine. Therefore, a primary disconnection is the oxidation step, leading from the target diazirine back to 3-chloro-3-(4-chlorophenyl)diaziridine .
Further deconstruction of the diaziridine can be envisioned through two main pathways, reflecting the two major synthetic routes:
From a Ketone Precursor: Reversing the formation of the diaziridine from a ketone, ammonia (B1221849), and a chlorinating agent suggests a disconnection to a ketone precursor, specifically 4-chlorobenzophenone , ammonia, and a source of active chlorine.
From an Amidine Precursor: Alternatively, reversing the Graham oxidation route points to an amidinium salt or a related amidine derivative. This disconnection leads to 4-chlorobenzamidine (B97016) as a key precursor.
Precursor Design for Chlorination and (4-Chlorophenyl) Introduction
The retrosynthetic analysis highlights the following key precursors:
4-Chlorobenzophenone: This precursor already contains the required 4-chlorophenyl group and the carbon atom that will become the spiro-carbon of the diazirine ring. The synthesis would then involve the introduction of the two nitrogen atoms and the second chlorine atom.
4-Chlorobenzaldehyde: This can serve as a precursor to the corresponding imine, which can then be converted to the diaziridine. researchgate.net
4-Chlorobenzamidine: This precursor contains the necessary carbon-nitrogen framework. The synthesis from this starting material would involve the formation of the N-N bond and the introduction of the chlorine atom at the carbon center.
The selection of the precursor dictates the specific synthetic strategy to be employed.
Established Synthetic Routes for Related Diazirine Systems
While a specific protocol for this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methods for analogous 3-halo-3-aryldiazirines.
Synthesis from Ketones via Diaziridine Intermediates
A general and widely used method for the synthesis of diazirines starts from ketones. nih.gov This multi-step process involves the initial formation of a diaziridine, which is subsequently oxidized to the diazirine.
The proposed sequence for the synthesis of this compound from a ketone precursor would be as follows:
Oxime Formation: The synthesis would likely begin with the reaction of a suitable ketone, such as 4,4'-dichlorobenzophenone, with hydroxylamine (B1172632) to form the corresponding oxime.
Formation of a Leaving Group: The hydroxyl group of the oxime is typically converted into a better leaving group, for example, by reaction with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime.
Diaziridine Formation: The resulting activated oxime is then treated with ammonia. The reaction proceeds via an initial nucleophilic attack of ammonia, followed by intramolecular cyclization to yield the diaziridine intermediate, 3-(4-chlorophenyl)-3-aminodiaziridine.
Chlorination and Oxidation: The final step would involve the simultaneous or sequential chlorination and oxidation of the diaziridine. Treatment with a suitable oxidizing and chlorinating agent, such as silver oxide in the presence of a chlorine source or tert-butyl hypochlorite (B82951), would lead to the formation of the target this compound.
A variation of this method involves the direct conversion of a ketone to a diaziridine using ammonia and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), followed by oxidation. nih.gov
Graham Oxidation of Amidinium Salts for Halogenated Diazirines
The Graham oxidation is a classical method for the synthesis of 3-halo-diazirines from amidinium salts. This method is particularly relevant for the synthesis of this compound.
The key steps in this process are:
Amidine Preparation: The synthesis starts with the corresponding amidine, in this case, 4-chlorobenzamidine . This can be prepared from 4-chlorobenzonitrile (B146240) via the Pinner reaction or other standard methods.
Formation of N-Chloroamidine: The amidine is treated with a source of positive chlorine, such as sodium hypochlorite (bleach), in a basic solution. This results in the formation of an unstable N-chloroamidine intermediate.
Intramolecular Cyclization: The N-chloroamidine intermediate is not isolated but is allowed to cyclize in situ. The base facilitates the deprotonation of the other nitrogen atom, which then acts as a nucleophile, displacing the chloride ion from the N-chloro group in an intramolecular fashion to form the diazirine ring.
This one-pot reaction is an efficient way to generate 3-halodiazirines directly from amidines.
Reactions Involving Amidines and Related Nitrogen Scaffolds
Beyond the classical Graham oxidation, other methods involving amidine-like structures can be envisioned for the synthesis of this compound. For instance, the reaction of an N,N'-dihaloamidine with a reducing agent could potentially lead to the formation of the diazirine ring through reductive cyclization.
Another approach could involve the synthesis of a pre-formed nitrogen scaffold that is then cyclized. For example, the reaction of 4-chlorobenzonitrile with hydrazine (B178648) could lead to an intermediate that, upon controlled oxidation and chlorination, might yield the desired diazirine. However, the Graham oxidation of 4-chlorobenzamidine remains the most direct and well-established route from an amidine precursor.
Cyclization Reactions of N-Haloamines and Derivatives
A fundamental approach to the synthesis of 3-halodiazirines is the Graham reaction, which involves the oxidation of an amidine with a hypohalite reagent. wikipedia.org The reaction proceeds through a proposed N-haloamidine intermediate. In this mechanism, the amidine first reacts with the hypohalite (e.g., sodium hypochlorite) to form an N-chloroamidine. This intermediate is not typically isolated. In the presence of a base, the N-chloroamidine undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbon of the C=N bond, with the concurrent displacement of a chloride ion, to form the strained diazirine ring. The halide from the oxidant is ultimately incorporated into the final diazirine product at the 3-position. wikipedia.org
Specific Synthetic Pathways for this compound
The primary route for synthesizing this compound utilizes the principles of the Graham reaction, starting from a readily available benzamidine (B55565) derivative.
The classical and most direct synthesis of this compound is achieved through the Graham reaction, first reported in the 1960s. wikipedia.orgacs.org This method uses 4-chlorobenzamidine hydrochloride as the starting material. The reaction is carried out by treating an aqueous or partially aqueous solution of the amidine salt with an alkaline solution of a hypochlorite reagent, typically sodium hypochlorite (NaOCl). The base, often sodium hydroxide (B78521), deprotonates the N-chloroamidine intermediate, facilitating the crucial ring-closing step to yield the target this compound.
The synthesis requires a careful, stepwise procedure to ensure product purity and safe handling.
A representative laboratory procedure involves:
Preparation of Reagents: An aqueous solution of sodium hypochlorite and sodium hydroxide is prepared and typically cooled in an ice bath.
Reaction: A solution of 4-chlorobenzamidine hydrochloride is added portion-wise to the chilled hypochlorite solution under vigorous stirring. The temperature is maintained near 0°C throughout the addition to control the exothermic reaction and prevent decomposition of the product.
Extraction: After the reaction is complete, the product is extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether or dichloromethane. rsc.org
Purification: The combined organic extracts are washed with water and brine to remove inorganic salts and byproducts. The solution is then dried over an anhydrous salt like sodium sulfate.
Isolation: The solvent is removed under reduced pressure at low temperature. The crude product can be further purified by methods such as flash column chromatography to yield the pure this compound. rsc.org
The optimization of reaction conditions is critical for maximizing the yield and purity of diazirines, which can be sensitive compounds. Key parameters that are often adjusted include the choice of oxidant, solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not extensively detailed in recent literature, principles from related syntheses provide valuable insights. For instance, in other diazirine syntheses, altering the oxidant and its stoichiometry has been shown to have a significant impact on yield. researchgate.net
The following table, based on findings from analogous reactions, illustrates how reaction parameters can be optimized.
| Parameter | Variation | Observation | Potential Relevance |
|---|---|---|---|
| Oxidant | Oxone® vs. H₂O₂ | Oxone® provided significantly higher yields (up to 85%) compared to other oxidants like hydrogen peroxide in certain cyclization reactions. researchgate.net | Investigating alternative oxidants to NaOCl could improve yield. |
| Temperature | Low Temp vs. Room Temp | For one-pot diazirine synthesis, low temperatures were found to result in lower product yields, indicating temperature is a crucial factor. mdpi.com | Maintaining optimal low temperatures (e.g., 0-5°C) is critical to prevent product degradation. |
| Solvent | Acetonitrile (B52724) vs. Other Solvents | In some oxidative cyclizations, acetonitrile was found to provide a good balance of conversion and selectivity. | Solvent choice for extraction and purification can impact isolation efficiency. |
| Reagent Stoichiometry | Varying Oxidant Amount | Increasing the amount of oxidant to an optimal point (e.g., 0.250 mmol) increased yield, but further increases were detrimental. researchgate.net | Fine-tuning the amidine-to-hypochlorite ratio is essential for maximizing yield. |
Modern Innovations in Diazirine Synthesis
Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for preparing diazirines, moving towards one-pot procedures that avoid the isolation of intermediates.
Automated and Scalable Synthetic Protocols
The development of automated and scalable synthetic protocols is crucial for the efficient production of this compound for research and potential industrial applications. While specific, detailed automated synthesis protocols for this exact compound are not extensively documented in publicly available literature, the principles of continuous flow chemistry have been applied to the synthesis and use of closely related aryl diazirines. This suggests a strong potential for the adaptation of such technologies for the scalable production of this compound.
Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. For the synthesis of diazirines, a key advantage is the ability to handle potentially unstable intermediates in a controlled manner.
A hypothetical automated continuous flow process for the synthesis of this compound, based on the Graham reaction, would likely involve the following stages:
Reagent Introduction: Solutions of the starting material, 4-chlorobenzamidine, and the halogenating agent (e.g., a source of hypochlorite) would be continuously pumped from separate reservoirs.
Mixing and Reaction: The reagent streams would be combined in a microreactor or a tube reactor where the initial N-halogenation of the amidine would occur. The precise control of stoichiometry and residence time is critical in this step.
Base-Induced Cyclization: A continuous stream of a suitable base would then be introduced to induce the cyclization of the N-haloamidine intermediate to form the diazirine ring.
In-line Purification/Quenching: The product stream could be passed through a continuous purification module, such as a liquid-liquid extractor or a scavenger resin column, to remove byproducts and unreacted starting materials.
Collection: The purified product stream would be collected.
The table below outlines a conceptual framework for an automated, scalable synthesis of this compound.
| Parameter | Batch Synthesis (Conceptual) | Continuous Flow Synthesis (Conceptual) |
| Starting Material | 4-chlorobenzamidine | 4-chlorobenzamidine solution |
| Halogenating Agent | Sodium hypochlorite solution | Sodium hypochlorite solution |
| Solvent | Dichloromethane, Water | Dichloromethane, Water (potentially as a biphasic system) |
| Temperature | 0 - 25 °C | 10 - 40 °C (precise control) |
| Reaction Time | Several hours | Minutes (residence time) |
| Work-up | Phase separation, extraction, drying, evaporation | In-line liquid-liquid separation, membrane separation |
| Purification | Column chromatography | In-line chromatography or crystallization |
| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending operation time or using parallel reactors |
| Safety | Handling of potentially unstable intermediates in large quantities | Small reaction volumes at any given time, enhanced heat dissipation |
Stereochemical Considerations and Regioselectivity in Diazirine Formation
The formation of this compound from its corresponding amidine precursor, 4-chlorobenzamidine, does not inherently involve the creation of a stereocenter at the diazirine carbon, as this carbon is achiral. The two nitrogen atoms of the diazirine ring are equivalent, and there is a plane of symmetry through the C-Cl bond and the phenyl ring. Therefore, the synthesis of this specific diazirine does not lead to stereoisomers such as enantiomers or diastereomers.
However, the concept of regioselectivity becomes relevant when considering the synthesis of diazirines from unsymmetrically substituted amidines. In the case of this compound, the starting benzamidine is symmetrical with respect to the phenyl group substitution. The key bond formation in the Graham reaction is the intramolecular cyclization of an N-haloamidine intermediate.
The generally accepted mechanism for the Graham reaction involves the following steps:
Reaction of the amidine with a hypohalite (e.g., NaOCl) to form an N-chloroamidine.
Deprotonation of the N-chloroamidine by a base to form an anion.
Intramolecular cyclization of the anion with the expulsion of a chloride ion to form the diazirine ring.
For 4-chlorobenzamidine, the two nitrogen atoms are chemically equivalent, meaning that the initial N-chlorination can occur on either nitrogen without leading to different products. Subsequent cyclization will always result in the formation of the same product, this compound.
If a substituted benzamidine with different ortho or meta substituents were used, the two nitrogen atoms could become diastereotopic. In such a scenario, the initial N-chlorination could potentially occur at two different positions, leading to two different N-chloroamidine regioisomers. The subsequent cyclization of these isomers could, in principle, lead to different diazirine products. However, for the specific case of this compound, where the substitution is at the para position of the phenyl ring, the issue of regioselectivity in the diazirine ring formation does not arise due to the symmetry of the precursor molecule.
The table below summarizes the stereochemical and regiochemical aspects of the synthesis.
| Aspect | Consideration for this compound Synthesis |
| Stereochemistry | The product is achiral. No stereoisomers are formed during the synthesis. |
| Regioselectivity | The starting material, 4-chlorobenzamidine, is symmetrical. Therefore, no regioisomers are possible during the diazirine ring formation. |
Reactivity and Reaction Mechanisms of 3 Chloro 3 4 Chlorophenyl 3h Diazirine
General Principles of Diazirine Ring Scission and Decomposition
Diazirines, as a class of compounds, are known for their ability to generate carbenes through the loss of dinitrogen (N₂). nih.gov This decomposition can be initiated either thermally or photochemically. The thermal decomposition of 3-chloro-3-aryldiazirines in solution has been studied, indicating a process that likely involves a polarized radical-like transition state. rsc.org
The decomposition pathway can be complex. Upon activation, the diazirine ring can open to form a diazo intermediate through isomerization, or it can directly extrude N₂ to yield a carbene. researchgate.netnih.gov The specific path taken and the ratio of products can be influenced by the substituents on the diazirine ring and the reaction conditions. researchgate.netacs.org For many halodiazirines, direct carbene formation is a major pathway. researchgate.net The thermal decomposition of phenylchlorodiazirine, a closely related compound, has been shown to yield phenylchlorocarbene exclusively. researchgate.net
Photochemical Reactivity: Generation of Electrophilic Carbenes
The most common and synthetically useful method for generating carbenes from diazirines is through photolysis. wikipedia.org Irradiation of 3-chloro-3-(4-chlorophenyl)-3H-diazirine with ultraviolet (UV) light leads to the efficient cleavage of the C-N and N=N bonds, resulting in the release of a stable nitrogen molecule and the formation of the highly reactive 4-chlorophenylchlorocarbene intermediate. researchgate.netnih.gov Due to the presence of the electronegative chlorine atom attached to the carbene carbon, the resulting carbene is electrophilic in nature, readily reacting with electron-rich species. acs.org
Light-Induced Ring Opening Mechanisms (e.g., Diradical vs. Concerted Pathways)
The precise mechanism of light-induced ring opening in diazirines is a subject of detailed study. Upon absorbing a photon, the diazirine molecule is promoted to an electronically excited state. From this state, it can decompose to the carbene and nitrogen. Two primary pathways are often considered: a concerted pathway, where the C-N bonds break and N₂ is extruded in a single, synchronous step, and a stepwise pathway involving a diradical intermediate. rsc.org
Recent mechanistic studies on alkyl diazirines suggest a complex, multi-step process. It is proposed that upon irradiation, the diazirine can first isomerize to a linear diazo intermediate, which then loses nitrogen to form the carbene. springernature.comnih.gov This two-step mechanism, involving sequential generation of diazo and carbene intermediates, has been supported by in-line monitoring techniques. springernature.comnih.gov However, the pathway can be highly dependent on the specific diazirine structure and experimental conditions, with direct photolysis to the carbene remaining a significant route, especially for aryl-halo-diazirines. nih.govresearchgate.net
Wavelength Dependence and Quantum Efficiency of Photolysis
The photochemical decomposition of diazirines is highly dependent on the wavelength of the irradiating light. Diazirines typically exhibit a weak absorption band in the near-UV region, generally between 350 and 380 nm, which is used to initiate the reaction. nih.govnih.gov This allows for selective activation without damaging many common organic functional groups or biological systems. nih.gov The efficiency of this process can be influenced by the solvent, temperature, and the specific substituents on the diazirine. acs.orgresearchgate.net While broad wavelength activation can be used, specific wavelengths can modulate the reaction kinetics and potentially influence the ratio of carbene generation versus isomerization to the diazoalkane intermediate. acs.orgacs.org The half-life of the diazirine, and thus the optimal irradiation time, is dependent on factors such as the wavelength, the power of the light source, and the distance to the sample. nih.gov
Transient Carbene Intermediate Characterization (Evidence from Trapping Experiments, Time-Resolved Kinetics)
The existence of the transient 4-chlorophenylchlorocarbene is fleeting, but its presence has been unequivocally confirmed through various experimental techniques.
Time-Resolved Kinetics: Laser flash photolysis (LFP) is a powerful tool for directly observing short-lived intermediates. In studies of related compounds like p-nitrophenylchlorocarbene, LFP experiments have allowed for the direct detection of the carbene's transient absorption spectrum and the measurement of its reaction rates with various quenching agents. researchgate.net These kinetic studies provide absolute rate constants for the carbene's reactions, confirming its high reactivity. acs.org
Trapping Experiments: A common method to prove the formation of a reactive intermediate is to "trap" it with a reagent that forms a stable, characterizable product. carroll.edu For example, the carbene generated from 3-chloro-3-phenyldiazirine (B3267258) readily reacts with alkenes to form cyclopropanes. researchgate.net The isolation and characterization of these cyclopropane (B1198618) products serve as strong chemical evidence for the intermediacy of the carbene. researchgate.net Similarly, reaction with methanol (B129727) would be expected to yield an ether product, providing further evidence of the carbene's formation. carroll.edu
Intermolecular Reactions of the Generated Carbene
Once formed, the electrophilic 4-chlorophenylchlorocarbene is highly reactive and can participate in a variety of intermolecular reactions. The most prominent of these are insertion and addition reactions.
A hallmark reaction of singlet carbenes is their ability to insert into carbon-hydrogen (C-H) single bonds. wikipedia.orgnih.gov This reaction is of significant synthetic utility as it allows for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net The carbene generated from 3-chloro-3-aryldiazirines has been shown to undergo C-H insertion. For instance, the thermal decomposition of meta-substituted 3-chloro-3-aryldiazirines in cyclohexene (B86901) resulted in products consistent with carbene insertion into the C-H bonds of the solvent. rsc.org
The reaction proceeds by the carbene attacking the C-H bond to form a new C-C bond and a C-H bond simultaneously, in a concerted fashion. This process is generally observed with singlet state carbenes, which are typically formed during the direct photolysis of diazirines. nih.govresearchgate.net
| Carbene Precursor | Substrate | Reaction Type | Product Type | Conditions | Reference |
|---|---|---|---|---|---|
| 3-Chloro-3-aryldiazirine | Cyclohexene | C-H Insertion | 7-(Aryl)-7-chloronorcarane derivative | Thermal (60-95 °C) | rsc.org |
Cyclopropanation of Alkenes and Alkynes
The generation of 4-chlorophenylchlorocarbene in the presence of alkenes leads to a [2+1] cycloaddition reaction, yielding substituted cyclopropanes. This reaction is an effective method for synthesizing 3-chloro-3-aryl-cyclopropanes. The reaction of this compound, in particular, has been studied in continuous flow systems under photolytic conditions. For instance, its reaction with styrene (B11656) produces the corresponding chlorocyclopropane (B1620479) in good yield, with a preference for the trans diastereomer. A scale-up of this reaction has been demonstrated to provide a throughput of 0.875 g/h.
The electrophilic nature of the arylchlorocarbene influences the reaction yields, with electron-poor alkenes like dimethyl fumarate (B1241708) generally resulting in lower yields compared to more electron-rich alkenes such as styrene.
Table 1: Cyclopropanation of Alkenes with this compound
| Alkene Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Styrene | 1-chloro-1-(4-chlorophenyl)-2-phenylcyclopropane | 67 | 68:32 |
| trans-β-Methylstyrene | 1-chloro-1-(4-chlorophenyl)-2-methyl-3-phenylcyclopropane | 52 | Not Specified |
| Dimethyl Fumarate | Dimethyl 3-chloro-3-(4-chlorophenyl)cyclopropane-1,2-dicarboxylate | 30-50 | Not Applicable |
While the cyclopropanation of alkenes is well-documented, the corresponding reaction with alkynes to form cyclopropenes is also a known transformation for carbenes, though less commonly reported for this specific diazirine.
Addition Reactions to Aromatic Systems (e.g., Friedel-Crafts alkylations)
The electrophilic 4-chlorophenylchlorocarbene generated from the diazirine is expected to react with aromatic compounds in a manner analogous to a Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the carbene acts as the electrophile, attacking the electron-rich aromatic ring. cdnsciencepub.com The mechanism involves the formation of a carbocation, which then undergoes rearomatization to yield the substituted aromatic product. masterorganicchemistry.comcdnsciencepub.com
A characteristic reaction of carbenes with benzene (B151609) and its derivatives is the Buchner ring expansion. This process involves the initial formation of a cyclopropane-like intermediate (a norcaradiene), which then undergoes an electrocyclic ring-opening to form a seven-membered cycloheptatriene (B165957) derivative. This pathway provides a method for synthesizing substituted seven-membered rings from readily available aromatic precursors.
Reactions with Heteroatom-Containing Substrates (e.g., O-H, N-H, Si-H insertion)
4-Chlorophenylchlorocarbene readily undergoes insertion reactions into the X-H bonds of various heteroatom-containing substrates. These reactions are synthetically valuable for forming new carbon-heteroatom bonds.
O-H Insertion: The reaction with alcohols or water is a prominent pathway. Studies on the decomposition of 3-chloro-3-aryldiazirines in the presence of ethylene (B1197577) glycol have shown high yields of O-H insertion products. For the 3-chloro-3-(4-chlorophenyl)diazirine derivative, the yield of the corresponding O-H insertion product was estimated to be 86%. nih.gov This reaction proceeds via the electrophilic attack of the carbene on the oxygen atom, followed by a rapid proton transfer to form the ether product. researchgate.netnih.gov
N-H Insertion: Analogous to O-H insertion, the carbene can insert into the N-H bond of amines and amides. This provides a direct route to N-alkylated products and is a fundamental method for creating C-N bonds. rsc.org The reaction is particularly useful for synthesizing α-amino acid derivatives. nih.gov
Si-H Insertion: Carbenes are known to insert into the Si-H bond of silanes, a reaction that has gained attention for the synthesis of organosilicon compounds. escholarship.org This reaction can be catalyzed by transition metals like rhodium or iron and is effective for creating silicon-stereogenic centers. wikipedia.org The mechanism is often described as a concerted insertion of the carbene into the Si-H bond. escholarship.org
Intramolecular Rearrangements of the Carbene and Subsequent Products
The high reactivity of the generated carbene can also lead to intramolecular reactions, resulting in skeletal rearrangements or functionalization at positions remote from the initial reaction site.
As mentioned previously, a key rearrangement of a subsequent product is the Buchner ring expansion. masterorganicchemistry.com When the carbene adds to an aromatic ring, the resulting bicyclic norcaradiene intermediate is often in equilibrium with its valence isomer, a cycloheptatriene. masterorganicchemistry.comchemistrysteps.com This rearrangement constitutes a formal ring expansion of the aromatic substrate and is a powerful tool in organic synthesis. Ring contraction rearrangements are also known in carbene chemistry, often proceeding through Wolff-type rearrangements of α-diazoketones, though this is less directly applicable to the rearrangements of 4-chlorophenylchlorocarbene itself. masterorganicchemistry.comrsc.org
Modern synthetic methods have explored the use of carbenes for the functionalization of C-H bonds at positions remote from a directing group within the same molecule. nih.gov These transformations often rely on transition-metal catalysis to control site-selectivity. nih.govresearchgate.net The mechanism can involve a 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond to the carbene center, generating a radical pair that subsequently combines to form a new C-C or C-heteroatom bond. While a powerful strategy, specific applications of 4-chlorophenylchlorocarbene in directed remote functionalization pathways are not extensively documented. The feasibility of such a reaction would depend heavily on the design of the substrate to favor an intramolecular pathway over intermolecular reactions.
Thermal Reactivity: Thermolytic Decomposition Pathways
The thermal decomposition of this compound in solution follows first-order kinetics. nih.govresearchgate.net Studies on a series of 3-chloro-3-aryldiazirines have shown that the rate of decomposition is influenced by the substituents on the aromatic ring, although the effect is generally small. nih.govrsc.org For para-substituted compounds, a simple Hammett correlation using σ or σ+ constants is often unsuccessful, suggesting a complex transition state. nih.gov However, for meta-substituted derivatives, a linear relationship with σ values has been observed. researchgate.net
The mechanism of thermal decomposition is thought to proceed through a transition state that has significant radical character and some charge separation. nih.govresearchgate.net Two main pathways are considered for the decomposition of diazirines:
A concerted, two-bond cleavage to directly form the carbene and N₂.
A stepwise, one-bond cleavage to form a diazo intermediate, which then loses N₂ to form the carbene.
The solvent polarity can influence the product distribution and reaction rate, with more polar solvents sometimes accelerating the decomposition. rsc.org For 3-chloro-3-aryldiazirines, the primary pathway is believed to be the formation of the corresponding arylchlorocarbene, which is then trapped by solvents or other reagents. nih.gov
Temperature Dependence and Activation Parameters of Thermolysis
The thermal decomposition of 3-chloro-3-aryldiazirines, including the 4-chloro substituted variant, has been studied to determine the kinetic parameters governing the reaction. The decomposition is a first-order process. rsc.org Investigations into a series of meta- and para-substituted 3-chloro-3-aryldiazirines in cyclohexene solvent were conducted over a temperature range of 60–95 °C. rsc.org
The activation parameters provide insight into the transition state of the nitrogen extrusion process. For this compound, the decomposition kinetics are influenced by the electronic nature of the substituents on the phenyl ring. rsc.org While a linear Hammett correlation was not successfully established with either σ or σ+ constants for a range of para-substituted compounds, indicating a complex electronic demand in the transition state, the data for individual compounds are valuable. nih.gov The activation energy for 3-chloro-3-phenyldiazirine is noted to be approximately 3 kcal/mol lower than that for 3-chloro-3-methyldiazirine, a difference attributed to the resonance stabilization provided by the phenyl group in the transition state. rsc.org
| Substituent (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal K-1 mol-1) | Temperature (°C) |
|---|---|---|---|
| p-Cl | 26.6 ± 0.4 | +2.2 ± 1.1 | 100 |
Activation parameters for the thermal decomposition of this compound in cyclohexene. Data derived from studies on 3-chloro-3-aryl-diazirines. rsc.org
Comparison of Product Profiles from Photolysis vs. Thermolysis
Both photolysis and thermolysis of this compound proceed primarily through the formation of the corresponding chlorocarbene, 1-chloro-1-(4-chlorophenyl)carbene, via the extrusion of molecular nitrogen. rsc.orgnih.govresearchgate.net However, the reaction conditions and subsequent product distributions can differ significantly.
Thermolysis: The thermal decomposition in a solvent such as cyclohexane (B81311) results in the carbene intermediate being trapped by the solvent. rsc.org This leads to products of insertion into the C-H bonds of cyclohexane, forming various isomers of chlorophenyl-cyclohexyl derivatives, as well as the [2+1] cycloaddition product, a norcarane (B1199111) derivative. rsc.org
Photolysis: Photochemical decomposition, typically using UV light around 350 nm, also generates the carbene. researchgate.net A key difference is that photolysis can also lead to a competing rearrangement pathway, forming the isomeric diazo compound, 1-chloro-1-(4-chlorophenyl)diazomethane. researchgate.net The carbene generated via photolysis can be trapped efficiently by alkenes, such as styrene, to yield cyclopropane derivatives in a [2+1] cycloaddition reaction. nih.gov This method has been developed as a practical procedure for the synthesis of new chloro- and bromo-cyclopropanes. nih.gov In the absence of an efficient trapping agent, the highly reactive singlet carbene may be quenched by water or undergo other side reactions. researchgate.net
| Activation Method | Primary Intermediate | Key Byproduct | Typical Reaction Products |
|---|---|---|---|
| Thermolysis | 1-chloro-1-(4-chlorophenyl)carbene | - | C-H insertion products (e.g., with cyclohexane) |
| Photolysis | 1-chloro-1-(4-chlorophenyl)carbene | 1-chloro-1-(4-chlorophenyl)diazomethane | [2+1] cycloaddition products (e.g., cyclopropanes with alkenes) |
Mechanisms of Thermal Nitrogen Extrusion and Carbene Formation (e.g., Two-Bond Cleavage)
The thermal decomposition of this compound is a unimolecular, first-order reaction that proceeds via the elimination of nitrogen gas to yield a carbene. rsc.orgnih.gov The mechanism of this extrusion is believed to be a concerted, or nearly concerted, two-bond cleavage of the C-N bonds in the strained diazirine ring. nih.gov
There is discussion regarding the precise nature of the transition state. Some kinetic studies suggest that the rate-determining step is radical-like rather than ionic, based on the observation that the rate of decomposition does not change significantly with solvent polarity. rsc.org However, computational studies on related aryl diazirines suggest that the transition state involves the development of a vacant p-orbital at the carbene carbon, with stabilization provided by the adjacent aryl ring. nih.govnih.gov These studies indicate that for many aryl diazirines, the initial product is a singlet carbene, and that there is not significant spin density (radical character) at the benzylic center in the transition state. nih.gov The positive entropy of activation (ΔS‡) is consistent with a relatively tight transition state typical for such unimolecular reactions. rsc.org
Nucleophilic and Electrophilic Reactivity of the Diazirine Ring
While the dominant reactivity of this compound involves decomposition to a carbene, the intact diazirine ring can, under specific conditions, react with nucleophiles or electrophiles.
Nucleophilic Attack on the Diazirine Ring Carbon
Direct nucleophilic attack on the carbon atom of the this compound ring is not a commonly reported reaction pathway. The presence of the chlorine atom might suggest susceptibility to nucleophilic substitution, similar to the Graham reaction used in diazirine synthesis where a halide is displaced. wikipedia.org However, in the stable diazirine, the decomposition pathway to the highly reactive carbene is generally much faster and predominates over intermolecular nucleophilic substitution. Synthetic routes involving Grignard reagents have been used to prepare diazirine precursors, but the nucleophilic attack in these cases is on a ketone functional group before the diazirine ring is formed. nih.gov
Electrophilic Activation and Subsequent Reactions
The diazirine ring possesses nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack. Gas-phase experiments have demonstrated that diazirines can be protonated by strong acids. rsc.org This electrophilic activation occurs on a nitrogen atom, and theoretical calculations support this observation. rsc.org This N-protonation can lead to the formation of a ring-opened N-protonated diazomethane, which represents a distinct reactive intermediate compared to the carbene formed during thermolysis or photolysis. rsc.org While aryl diazo intermediates are relatively stable, their aliphatic counterparts are known to be susceptible to protonation and subsequent nucleophilic attack, a pathway sometimes referred to as "pseudo-carbene" photolabeling. nih.govu-tokyo.ac.jp
Radical Pathways and Single-Electron Transfer Reactions
Beyond the carbene-forming pathways, this compound can participate in reactions involving radical intermediates or single-electron transfer (SET).
The diazirine N=N double bond can act as a radical trap. Studies on homoallylic diazirines have shown that external radicals can add selectively to the N=N bond, initiating a cyclization cascade. nih.govrsc.org This demonstrates that the diazirine ring itself can be a target for radical species.
More directly, the diazirine ring can undergo reduction via single-electron transfer. nih.govnih.govacs.org In gas-phase studies using electron transfer dissociation (ETD) mass spectrometry, electron transfer to peptide ions containing a diazirine residue was found to reduce the diazirine ring. nih.govacs.org This SET event generates a radical anion intermediate. This intermediate is distinct from the carbene and can undergo unique fragmentation pathways, such as the loss of N₂H₂ or other radical-driven side-chain cleavages. nih.govnih.gov This reactivity highlights a non-photochemical, non-thermal pathway for activating the diazirine ring, driven by electron transfer, which steers the subsequent chemistry into specific radical reaction channels. nih.gov
Influence of the Chloro and Chlorophenyl Substituents on Reactivity and Mechanism
The presence of both a chlorine atom directly attached to the diazirine ring and a chlorophenyl group at the same carbon atom creates a unique electronic and steric environment that governs the compound's chemical behavior.
The electronic influence of the substituents plays a crucial role in the stability of the diazirine ring and the nature of the carbene intermediate. The 4-chlorophenyl group, with the chlorine atom in the para position, exerts both an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The chlorine atom directly attached to the carbene center is also strongly electron-withdrawing.
Computational studies have provided quantitative insights into how these substituents affect the activation energy for the decomposition of the diazirine. A study modeling the activation free energies (ΔG‡) for a series of α-chloro- and α-trifluoromethyl-substituted aryl diazirines demonstrated the impact of substituents on the phenyl ring. For α-chloro diazirines, the activation temperature is less sensitive to changes in the para-substituent on the aryl ring compared to their α-trifluoromethyl counterparts. youtube.com However, the electronic nature of the substituent still plays a discernible role.
Electron-withdrawing groups on the phenyl ring, such as the 4-chloro group, are expected to slightly destabilize the developing positive charge at the benzylic position in the transition state leading to carbene formation. youtube.com This can lead to a higher activation energy compared to analogues with electron-donating groups.
A study on the reaction of p-substituted 1-chloro-3-phenyldiazirines with bromide ions found that the ratio of resulting 3-bromo- (B131339) and 3-chloro-3-phenyldiazirines inversely correlates with the Hammett σp and σp+ constants of the para-substituents. rsc.org The formation of the 3-bromo product is favored with electron-withdrawing substituents, proceeding through a proposed anti-Sₙ2' mechanism. rsc.org This indicates that the 4-chloro substituent in this compound would favor such a pathway in the presence of suitable nucleophiles.
The generated chloro(4-chlorophenyl)carbene is an electrophilic species, a characteristic enhanced by the two chlorine atoms. The carbene can exist in either a singlet or a triplet state, with the singlet state generally being more common for halocarbenes due to the stabilizing effect of the halogen's lone pairs. The singlet carbene typically undergoes concerted reactions, leading to stereospecific outcomes. libretexts.org
Table 1: Calculated Activation Free Energies (ΔG‡) for the Decomposition of Selected 3-Chloro-3-aryldiazirines
| Substituent (R) in 3-Chloro-3-(R-phenyl)-3H-diazirine | Hammett Constant (σp) | Calculated ΔG‡ (kcal/mol) |
| H | 0.00 | 23.5 |
| 4-Cl | +0.23 | 23.7 |
| 4-CH₃ | -0.17 | 23.3 |
| 4-NO₂ | +0.78 | 24.3 |
This table presents data derived from computational studies on related compounds to illustrate the electronic effect of the 4-chloro substituent. The values are for illustrative purposes and based on available research on similar series of compounds.
The steric bulk of the substituents on this compound can influence its reactivity by impeding the approach of reactants. The 4-chlorophenyl group is a relatively bulky substituent. This steric hindrance can affect the rate and outcome of reactions, particularly those involving attack at the carbene center.
In cycloaddition reactions, for example, the bulky 4-chlorophenyl group can influence the facial selectivity of the approach to an alkene. While specific studies on the steric effects for this particular molecule are limited, general principles of organic chemistry suggest that the carbene will add to the less sterically hindered face of a double bond.
Furthermore, the steric environment created by the substituents can influence the stability of the resulting products. For instance, in the formation of cyclopropanes, steric repulsion between the 4-chlorophenyl group and substituents on the alkene can favor the formation of the less sterically crowded isomer. On-surface synthesis studies have demonstrated that steric hindrance can be effectively used to control the formation of specific conformational isomers in coupling reactions. nih.gov While this is in a different context, it highlights the importance of steric effects in directing reaction outcomes.
Stereoselectivity and Regioselectivity in Reactions of the Compound
The stereoselectivity and regioselectivity of reactions involving this compound are largely determined by the properties of the intermediate chloro(4-chlorophenyl)carbene.
At present, there is a lack of specific experimental or computational studies in the publicly available scientific literature that detail the stereoselectivity and regioselectivity of reactions for this compound. However, based on the known reactivity of similar halocarbenes, certain predictions can be made.
Singlet carbenes, which are expected to be the primary reactive intermediate from this diazirine, typically undergo concerted [2+1] cycloaddition reactions with alkenes. libretexts.org This concerted mechanism means that the stereochemistry of the starting alkene is retained in the resulting cyclopropane product. libretexts.orgfiveable.me For example, the reaction of chloro(4-chlorophenyl)carbene with a cis-alkene would be expected to yield a cis-substituted cyclopropane, while reaction with a trans-alkene would yield a trans-substituted cyclopropane. This type of reaction is termed stereospecific.
Regioselectivity becomes a factor when the carbene reacts with unsymmetrical molecules, such as in C-H insertion reactions or additions to unsymmetrical alkenes. The electrophilic nature of the chloro(4-chlorophenyl)carbene would favor insertion into more electron-rich C-H bonds. For example, in reactions with alkanes, tertiary C-H bonds are generally more reactive towards insertion than secondary or primary C-H bonds.
In additions to unsymmetrical alkenes, the regioselectivity would be influenced by both electronic and steric factors. The electrophilic carbene would preferentially attack the more electron-rich carbon of the double bond. However, this can be counteracted by steric hindrance from the bulky 4-chlorophenyl group. The final regiochemical outcome would depend on the balance of these competing effects. Computational studies are a powerful tool for predicting such selectivities in the absence of experimental data. rsc.orgrsc.orgresearchgate.net
Theoretical and Computational Investigations of 3 Chloro 3 4 Chlorophenyl 3h Diazirine
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within 3-chloro-3-(4-chlorophenyl)-3H-diazirine are fundamental to its stability and function as a carbene precursor.
The diazirine ring, a three-membered heterocycle with a nitrogen-nitrogen double bond, possesses unique bonding characteristics. Traditionally, the carbon atom in such a strained ring might be assumed to be sp³-hybridized. However, computational and spectroscopic evidence for related aryl diazirines suggests that the central carbon atom is better described as being sp²-hybridized. nih.gov This revised hybridization model is crucial as it implies the presence of a p-orbital on the carbon atom that can participate in conjugation with the adjacent 4-chlorophenyl ring. nih.gov
This sp² character facilitates electronic communication between the diazirine moiety and the aromatic π-system. nih.gov The key orbital interactions involve the overlap of the carbon's p-orbital with the π-orbitals of the phenyl ring. This conjugation influences the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical in determining its photochemical properties and reactivity. nih.gov For instance, in similar trifluoromethyl aryl diazirines, the diazirine carbon makes a significant p-orbital contribution to one of the frontier orbitals (the HOMO−1), supporting the conjugation hypothesis. nih.gov
Table 1: Conceptual Hybridization and Orbital Contributions
| Atom/Group | Postulated Hybridization | Key Orbital Interactions |
|---|---|---|
| Diazirine Carbon | sp² | p-orbital overlap with the aryl π-system |
| Diazirine Nitrogens | ~sp² | Lone pairs, N=N π bond |
The presence of two highly electronegative chlorine atoms, one on the diazirine ring and one on the phenyl ring, dictates a non-uniform charge distribution across the this compound molecule. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the partial charges on each atom.
The chlorine atom attached to the diazirine carbon (C3) and the chlorine at the para-position of the phenyl ring both act as strong electron-withdrawing groups. This leads to a significant polarization of the C-Cl bonds, rendering the adjacent carbon atoms electrophilic (partially positive). The nitrogen atoms also possess high electronegativity, contributing to the complex electronic landscape.
Table 2: Predicted Partial Atomic Charges (Conceptual)
| Atom/Region | Predicted Partial Charge | Rationale |
|---|---|---|
| C3 (Diazirine Carbon) | δ+ | Bonded to two electronegative atoms (N, Cl) |
| C4' (Aryl Carbon) | δ+ | Bonded to electronegative Cl |
| Cl (on Diazirine) | δ- | High electronegativity |
| Cl (on Phenyl Ring) | δ- | High electronegativity |
The two chlorine atoms play distinct but synergistic roles in modulating the electronic structure and reactivity.
3-Chloro Substituent: The chlorine atom on the diazirine carbon directly influences the stability of the diazirine ring and the transition state leading to carbene formation. Its strong inductive electron-withdrawing effect can stabilize the ground-state molecule. Studies on other α-chloro diazirines have been extensive, showing how this substituent impacts reaction pathways. nih.gov
4-Chlorophenyl Substituent: The chlorine on the phenyl ring modifies the electronic properties of the entire aromatic system. As an electron-withdrawing group (by induction) and a weak π-donor (by resonance), it influences the degree of conjugation with the diazirine ring. This electronic perturbation affects the energy required for photochemical or thermal activation. nih.govrsc.org Comprehensive studies on substituted aryl diazirines have shown that the electronic nature of the aryl ring can be rationally manipulated to tune the activation energy. nih.govresearchgate.net For example, electron-donating groups tend to lower the activation barrier for carbene formation by stabilizing the developing empty p-orbital in the transition state. nih.gov The chloro group's net electronic effect is a critical parameter in this tuning process.
Conformational Analysis and Energetic Landscapes
The three-dimensional shape of this compound and the energy associated with its different spatial arrangements are key to understanding its behavior.
The primary conformational variable in this molecule is the rotation around the single bond connecting the diazirine carbon to the 4-chlorophenyl ring. Computational geometry optimization, typically using methods like M06-2X or B3LYP, can determine the most stable (lowest energy) conformation. nih.govnasa.gov
For analogous aryl diazirines, the lowest energy conformation is one where the diazirine ring is nearly coplanar with the aromatic ring. nih.gov This planarity maximizes the stabilizing conjugation between the diazirine's sp² carbon and the aryl π-system. A twisted conformation, where the plane of the diazirine ring is perpendicular to the phenyl ring, would disrupt this conjugation and is therefore expected to be higher in energy. The steric bulk of the chlorine atom on the diazirine carbon will also influence the precise dihedral angle in the optimized geometry.
The energy required to rotate the 4-chlorophenyl group around the C-C bond, from a planar to a twisted conformation, is known as the rotational barrier or the barrier height for conformational interconversion. This barrier can be calculated by mapping the potential energy surface as a function of the dihedral angle.
While specific values for this molecule are not published, the barrier is expected to be relatively low, allowing for rapid interconversion at room temperature. However, it is significant enough to define the preferred planar conformation. The height of this barrier is a balance between two main factors: the loss of stabilizing conjugation energy in the twisted state and the potential relief of minor steric strain. Studies on the interconversion barriers in other substituted molecules show that stereoelectronic effects play a critical role. nih.gov The electronic character of the substituents can significantly alter the transition state energy for such conversions. nih.gov
Table 3: Hypothetical Energetic Landscape for C-Aryl Rotation
| Conformation | Dihedral Angle (Diazirine-Aryl) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Planar (Optimized) | ~0° | 0 (Global Minimum) | Maximized π-conjugation |
Quantum Chemical Elucidation of Reaction Mechanisms
Quantum chemical calculations have become an indispensable tool for unraveling the complex reaction mechanisms of diazirines, providing a level of detail that is often inaccessible through experimental methods alone. These computational approaches allow for the mapping of reaction pathways, characterization of transient species, and a quantitative understanding of the energetic factors that govern product formation.
Transition State Characterization for Photolytic and Thermolytic Decomposition
The decomposition of aryl-chloro-diazirines can be initiated by either heat (thermolysis) or light (photolysis), both leading to the extrusion of molecular nitrogen and the formation of a highly reactive carbene intermediate. Computational studies on analogous compounds, such as 3-chloro-3-phenyldiazirine (B3267258), have been instrumental in characterizing the transition states for these processes.
Thermolysis is understood to proceed through a concerted, yet asynchronous, transition state where the C-N bonds stretch and break, leading directly to the carbene and N₂. For 3-chloro-3-phenyldiazirine, the calculated activation barrier for this nitrogen extrusion pathway is approximately 36.2 kcal/mol. It is reasonable to assume a similar barrier for this compound, with minor perturbations due to the electronic effect of the para-chloro substituent.
Photolytic decomposition, on the other hand, involves excitation to an electronically excited state, followed by rapid, non-adiabatic transitions that lead to the dissociation products. The characterization of transition states on excited-state potential energy surfaces is more complex but is crucial for understanding the dynamics of the photoreaction.
Construction of Potential Energy Surfaces for Ring Opening and Isomerization
Detailed mapping of the potential energy surface (PES) provides a comprehensive picture of all possible reaction pathways originating from the diazirine. For aryl-chloro-diazirines, two primary competing pathways on the ground state PES are direct nitrogen extrusion to form the carbene and isomerization to a linear diazo compound.
Table 1: Calculated Energy Barriers for Competing Decomposition Pathways of 3-Chloro-3-phenyldiazirine
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Isomerization to Diazoalkane | 30.9 |
| Direct N₂ Extrusion to Carbene | 36.2 |
This data is for 3-chloro-3-phenyldiazirine and serves as an illustrative model for the behavior of this compound.
Computational Modeling of Carbene Intermediates and Their Reactivity (e.g., Singlet-Triplet Gaps, Spin Density)
The primary reactive intermediate formed from the decomposition of this compound is 4-chlorophenylchlorocarbene. Carbenes can exist in either a singlet state, with spin-paired electrons in an sp²-hybridized orbital, or a triplet state, with two unpaired electrons in different orbitals. The energy difference between these states, the singlet-triplet gap (ΔES-T), is a critical determinant of the carbene's reactivity.
For halocarbenes, the singlet state is generally the ground state due to the π-donating effect of the halogen lone pairs into the empty p-orbital of the singlet carbene carbon. High-level ab initio calculations on dichlorocarbene (B158193) (CCl₂) place the singlet-triplet gap at approximately 20 ± 1 kcal/mol. It is expected that 4-chlorophenylchlorocarbene also possesses a singlet ground state. The magnitude of this gap influences the stereospecificity of reactions such as cyclopropanation. A larger gap generally leads to more stereospecific reactions from the singlet state.
Computational modeling also allows for the calculation of the spin density distribution in the triplet state, which indicates the location of the unpaired electrons and provides insights into the radical-like reactivity of this species.
Effects of Solvent Environment on Reaction Pathways (Implicit and Explicit Solvation Models)
The surrounding solvent can influence the kinetics and thermodynamics of the decomposition pathways. Computational models can account for these effects using either implicit or explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the energies of reactants, transition states, and products. For the decomposition of diazirines, which involves significant changes in dipole moment along the reaction coordinate, solvent polarity can selectively stabilize certain transition states over others.
Explicit solvation models involve including a number of individual solvent molecules in the quantum chemical calculation. While computationally more demanding, this approach can model specific hydrogen-bonding or other direct interactions between the solute and the solvent molecules, which can be crucial in protic solvents. For aryl-chloro-diazirine decomposition, explicit models could be used to investigate specific interactions with solvents like methanol (B129727) or water that might alter the reaction mechanism.
Computational Studies on the Isomerization to Diazo Compounds
As indicated by the potential energy surface calculations for 3-chloro-3-phenyldiazirine, a key reaction pathway is the isomerization of the diazirine ring to a linear diazoalkane. This rearrangement involves the cleavage of one C-N bond and the migration of the chlorine atom.
Diazirine → Diazoalkane Isomerization
Theoretical studies can elucidate the detailed geometry of the transition state for this isomerization. The transition state is expected to have a partially broken C-N bond and a migrating chlorine atom situated between the original and terminal carbon atoms of the diazo moiety. The energy barrier for this process is sensitive to the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nature of the 4-chloro substituent in this compound would likely influence the stability of this transition state compared to the unsubstituted phenyl analogue.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., vibrational modes of transition states, electronic transitions related to reactivity)
A powerful application of computational chemistry is the prediction of spectroscopic properties that can aid in the experimental identification of transient species and the validation of proposed mechanisms.
By calculating the harmonic vibrational frequencies, it is possible to predict the infrared (IR) spectrum of the starting diazirine, the carbene intermediate, the diazo isomer, and even the transition states. Transition states are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. While transition states are not directly observable, their calculated vibrational modes provide a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes.
Furthermore, time-dependent density functional theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the various species involved in the reaction. This can help in designing photolysis experiments by identifying the wavelengths of light that will be absorbed to initiate the reaction. It can also aid in the identification of intermediates through transient absorption spectroscopy. For example, the calculated electronic transitions for the 4-chlorophenylchlorocarbene would be a key signature to look for in flash photolysis experiments.
Advanced Computational Methodologies Applied to Diazirine Chemistry (e.g., Multireference Methods, Molecular Dynamics)
The theoretical elucidation of the photochemical behavior of this compound presents a significant challenge to computational chemistry. The process, which involves photoexcitation followed by the extrusion of a dinitrogen molecule (N₂) to form the corresponding carbene, traverses multiple electronic states. These states are often close in energy and can exhibit significant electronic quasi-degeneracy, particularly at critical points along the reaction coordinate such as transition states and conical intersections. acs.orgnih.gov Standard single-reference electronic structure methods, like Density Functional Theory (DFT) or Hartree-Fock theory, are inherently unable to correctly describe these complex electronic structures, which are termed "multiconfigurational" or "multireference" in character. nih.govnih.gov Consequently, more sophisticated and computationally demanding advanced methodologies are required for an accurate and predictive understanding of diazirine photochemistry.
Multireference Methods
To properly describe the bond-breaking, diradicaloid character, and excited states involved in the photodecomposition of this compound, multireference methods are essential. nih.gov The most common and robust of these is the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2) to account for dynamic electron correlation. acs.orgresearchgate.net
The core of the CASSCF method is the "active space," which comprises a set of molecular orbitals and electrons that are most critical to the chemical process being studied. richmond.edu For the photolysis of this compound, the active space would be carefully selected to include the orbitals directly involved in the C-N bonds of the diazirine ring, the N=N double bond, and the non-bonding orbitals on the nitrogen atoms. The π-system of the chlorophenyl ring is also crucial. A plausible active space for this molecule would involve the σ and σ* orbitals of the two C-N bonds, the π and π* orbitals of the N=N bond, the two nitrogen lone pair orbitals, and the full π-system of the aromatic ring.
The CASSCF calculation then solves the electronic Schrödinger equation by considering all possible electronic configurations within this active space, providing a qualitatively correct description of the ground and excited state potential energy surfaces. The subsequent CASPT2 calculation builds upon the CASSCF wavefunction to incorporate the energetic effects of electron correlation from outside the active space, yielding highly accurate energy predictions. researchgate.net
Research Findings from Analogous Systems:
While specific CASSCF/CASPT2 studies on this compound are not prominent in the literature, extensive research on analogous systems like 3,3-dimethyldiazirine and various aryl carbenes provides a clear blueprint of the expected findings. acs.org For instance, in the study of 3,3-dimethyldiazirine photodecomposition, CASSCF/CASPT2 calculations were used to map the reaction path from the photo-excited state. acs.org These studies identify a non-adiabatic mechanism involving a conical intersection, which is a point of degeneracy between two electronic states that facilitates rapid, radiationless decay back to the ground state, leading to the formation of the carbene and N₂. acs.org
For this compound, such calculations would be expected to characterize:
The vertical excitation energies from the ground state (S₀) to the lowest-lying singlet excited states (e.g., S₁).
The potential energy surfaces of these excited states, identifying energy barriers and reaction pathways.
The geometry and energy of conical intersections between the S₁ and S₀ states, which govern the efficiency of the photolytic process.
The singlet-triplet energy gap of the resulting 4-chlorophenylchlorocarbene, which is critical for predicting its subsequent reactivity. The nature of the substituents on the phenyl ring is known to significantly influence this gap. wikipedia.org
Below is a hypothetical, yet scientifically plausible, data table illustrating the kind of results a CASPT2 study on this compound might produce, based on data from analogous systems.
| State / Species | Method | Energy (kcal/mol) | Key Geometric Parameter |
| Ground State (S₀) | CASPT2//CASSCF | 0.0 | N=N bond: ~1.25 Å |
| Singlet Excited State (S₁) | CASPT2//CASSCF | 75.2 | Elongated N=N bond |
| S₁/S₀ Conical Intersection | CASPT2//CASSCF | 78.5 | Asymmetric C-N bonds |
| ¹(4-chlorophenylchlorocarbene) + N₂ | CASPT2//CASSCF | -25.8 | C-Cl: ~1.70 Å |
| ³(4-chlorophenylchlorocarbene) + N₂ | CASPT2//CASSCF | -23.1 | C-Cl: ~1.68 Å |
| Singlet-Triplet Gap (Carbene) | CASPT2//CASSCF | 2.7 | - |
This table is illustrative and contains hypothetical data based on computational studies of similar molecules.
Molecular Dynamics
While multireference methods can map the static potential energy surfaces, ab initio molecular dynamics (AIMD) simulations are employed to study the time-dependent evolution of the photochemical reaction. nih.govnih.gov In an AIMD simulation, the forces on the atoms are calculated "on-the-fly" using an electronic structure method (like CASSCF) at each time step, and the nuclei are moved according to these forces.
For the photolysis of this compound, an AIMD simulation would be initiated by placing the molecule in an excited electronic state. The simulation would then track the atomic motions over femtoseconds to picoseconds, revealing the intricate dance of atoms as the diazirine ring breaks apart. This approach is particularly powerful for understanding non-adiabatic dynamics, where the system can "hop" between different potential energy surfaces at conical intersections. nih.gov
Key insights from AIMD simulations would include:
The timescale for the extrusion of the N₂ molecule after photoexcitation.
The partitioning of excess energy into the translational and internal (vibrational, rotational) modes of the carbene and dinitrogen products.
The role of specific vibrational modes in promoting the passage through conical intersections. nih.gov
The combination of high-level multireference calculations to map the electronic landscape and ab initio molecular dynamics to simulate the reaction trajectories provides a comprehensive theoretical framework for understanding the complex photochemistry of this compound.
Applications in Chemical Synthesis and Research Methodology
As Precursors for the Generation of Versatile Reactive Intermediates
3-Chloro-3-(4-chlorophenyl)-3H-diazirine is a well-established precursor for the generation of a highly reactive carbene species. This property is central to its application in a variety of synthetic transformations.
Upon irradiation with ultraviolet light, typically around 350-380 nm, or through thermal activation, this compound readily extrudes molecular nitrogen to generate the corresponding chloro(4-chlorophenyl)carbene. This carbene is characterized by its high electrophilicity, a consequence of the electron-withdrawing nature of both the chlorine atom and the 4-chlorophenyl group. This pronounced electrophilic character makes it a potent reagent for addition reactions to electron-rich systems, most notably alkenes.
The generation of this carbene is a clean and efficient process, often proceeding with minimal formation of byproducts. This high fidelity in generating the desired reactive intermediate is a key advantage in its synthetic applications. The carbene's reactivity can be modulated by the specific reaction conditions, including the choice of solvent and the temperature at which the reaction is conducted.
Utility in the Construction of Complex Molecular Architectures
The highly reactive carbene generated from this compound has been successfully employed in the synthesis of intricate molecular structures, demonstrating its utility in advanced organic synthesis.
The application of this compound in directed C-H functionalization strategies is an area that remains largely unexplored in the available scientific literature. While carbene-mediated C-H insertion is a known synthetic strategy, specific and detailed examples of directed C-H functionalization employing the carbene generated from this particular diazirine are not well-documented. The development of such methodologies could potentially expand the synthetic utility of this reagent, allowing for the selective modification of C-H bonds in complex molecules.
One of the most significant applications of this compound is in the stereoselective cyclopropanation of alkenes. The photolytically generated chloro(4-chlorophenyl)carbene readily undergoes [2+1] cycloaddition with a wide range of alkenes to afford substituted cyclopropanes. These reactions often proceed with a notable degree of stereoselectivity, providing a valuable method for the construction of these important three-membered carbocyclic rings.
The diastereoselectivity of the cyclopropanation can be influenced by the nature of the alkene substrate. For instance, in reactions with styrenes, a mixture of trans and cis diastereomers is often obtained, with the trans isomer typically being the major product. The electronic properties of the substituents on the alkene can also affect the reaction yield, with electron-withdrawing groups on the alkene sometimes leading to higher yields.
Below is a table summarizing representative examples of cyclopropanation reactions using this compound with various alkenes.
| Alkene | Product(s) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Styrene (B11656) | 1-chloro-1-(4-chlorophenyl)-2-phenylcyclopropane | 68:32 | 67 |
| trans-β-Methylstyrene | 1-chloro-1-(4-chlorophenyl)-2-methyl-3-phenylcyclopropane | >99:1 (trans diaryl) | 52 |
| Dimethyl fumarate (B1241708) | Dimethyl 3-chloro-3-(4-chlorophenyl)cyclopropane-1,2-dicarboxylate | Not reported | Moderate |
These examples highlight the synthetic utility of this compound in generating structurally diverse cyclopropane (B1198618) derivatives, which are valuable building blocks in organic synthesis and medicinal chemistry.
While the carbene generated from this compound is a prime candidate for participating in annulation reactions through its addition to various unsaturated systems or molecules containing heteroatoms, specific and well-documented examples of such applications are scarce in the current scientific literature. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool for the synthesis of complex cyclic and polycyclic structures. The development of annulation strategies based on the reactivity of chloro(4-chlorophenyl)carbene would represent a valuable extension of the synthetic applications of its diazirine precursor.
Application as Mechanistic Probes in Organic Reaction Studies
The clean decomposition of 3-chloro-3-aryldiazirines into carbenes makes them excellent mechanistic probes for studying the behavior of these reactive intermediates. nih.gov
To confirm that a reaction proceeds through a carbene intermediate, chemists employ "carbene trapping" experiments. A trapping agent, a molecule known to react readily and characteristically with carbenes, is added to the reaction mixture. The formation of the expected trapped product provides strong evidence for the existence of the carbene.
In studies of the thermal decomposition of arylchlorodiazirines, such as the closely related phenylchlorodiazirine, fullerene (C₆₀) has been used as an effective carbene trap. nih.gov When phenylchlorodiazirine is heated in the presence of C₆₀, the resulting phenylchlorocarbene adds to the fullerene cage, forming a distinct adduct. The successful trapping and characterization of this adduct confirm that the decomposition pathway proceeds exclusively through the formation of a free carbene, rather than other potential intermediates like a diazo compound. nih.gov This methodology is crucial for verifying the reactive species involved and accurately mapping the reaction pathway.
Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. nih.gov In the context of this compound, isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be incorporated into the diazirine structure.
For instance, synthesizing the diazirine with ¹⁵N-labeled nitrogen atoms allows researchers to follow the fate of the nitrogen during decomposition. acs.org By analyzing the products using techniques like mass spectrometry or NMR spectroscopy, it can be unequivocally confirmed that the labeled nitrogen atoms are eliminated as dinitrogen gas (¹⁵N₂). This provides direct evidence for the extrusion of N₂, a key step in carbene formation. researchgate.net Similarly, labeling the carbene carbon with ¹³C enables precise tracking of that carbon atom as it incorporates into the final product, for example, in a cyclopropanation reaction. This helps to verify bond-forming steps and rule out alternative mechanisms involving rearrangements where the labeled carbon might end up in a different position. nih.gov While specific isotopic labeling studies on this compound are not extensively documented, this standard methodology is fundamental to mechanistic studies of the diazirine class of compounds. nih.govacs.org
Integration into Advanced Materials Science
Aryl diazirines are increasingly being integrated into materials science due to their ability to generate highly reactive carbenes upon activation by heat or UV light. nih.govrsc.org These carbenes can form stable covalent bonds through insertion into unactivated C-H, O-H, or N-H bonds, a feature that is highly valuable for modifying and cross-linking polymers. nih.govnih.gov
This capability makes aryl diazirines, including structurally similar compounds to this compound, effective polymer cross-linking agents. nih.gov When a polymer is blended with a diazirine and exposed to UV light (typically 330-370 nm), the generated carbene indiscriminately inserts into the C-H bonds of adjacent polymer chains. thermofisher.com This process creates a network of covalent bonds, transforming thermoplastics into elastomers or thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. nih.govnih.gov Because the carbene insertion does not require specific functional groups on the polymer, this method is broadly applicable to a wide range of commodity polymers. nih.gov
The same photochemical reactivity allows diazirines to function as photoinitiators for surface modification. By anchoring diazirine-containing molecules to a surface, subsequent irradiation can covalently bond other molecules or polymers to that surface, creating functionalized materials for various applications. acs.org
Development of Novel Synthetic Methodologies Utilizing Diazirines
The unique reactivity of diazirines continues to drive the development of new synthetic methodologies, particularly in the areas of flow chemistry and metal-catalyzed reactions.
Flow chemistry, which involves performing reactions in a continuously flowing stream, offers enhanced safety, efficiency, and scalability compared to traditional batch processing. pharmablock.commdpi.com This is particularly advantageous for reactions involving energetic or unstable intermediates like carbenes. The photochemical generation of carbenes from aryl diazirines has been successfully translated to continuous flow systems. acs.org Using readily available LED light sources, the cycloaddition of carbenes with alkynes to form cyclopropenes has been shown to produce systematically higher yields in flow reactors compared to batch conditions. acs.org This approach allows for precise control over irradiation time and temperature, minimizing side reactions and improving product purity. mdpi.com
Furthermore, while the direct metal-catalyzed reactions of this compound are an emerging area, the carbene it generates is a prime candidate for such methodologies. Transition metals, particularly complexes of rhodium, copper, and palladium, are well-known to form metal-carbene intermediates that can mediate a wide range of selective transformations. nih.govcnr.it By generating 4-chlorophenylchlorocarbene in the presence of a suitable metal catalyst, it is possible to control the stereoselectivity and chemoselectivity of subsequent reactions, such as cyclopropanation or C-H insertion, opening new avenues for the synthesis of complex molecules. nih.gov
Comparative Analysis with Other Diazirine Derivatives and Analogues
Structure-Reactivity Relationships Across Different Diazirine Scaffolds
The reactivity of diazirines is intricately linked to their molecular structure, with substituents on both the diazirine ring and any associated aryl groups playing a crucial role in determining their behavior.
The presence and nature of halogen substituents on the diazirine ring significantly influence the stability and reactivity of the resulting carbene. For instance, the substitution of a chlorine atom at the C-3 position of 3-methyldiazirine was found to stabilize the molecule by 2 kcal/mol. islandscholar.ca Halodiazirines, synthesized through methods like the Graham reaction, serve as precursors to a wide array of halocarbenes. acs.org The reactivity of these halocarbenes is generally lower than that of methylene (B1212753) but greater than that of chlorocarbenoids generated through α-elimination from methylene chloride. researchgate.net The specific halogen also matters; for example, studies on haloalkane anesthetics have led to the synthesis of halogenated diazirines that mimic their properties, with one such compound demonstrating potent anesthetic effects. nih.gov
The electronic properties of substituents on an aryl ring attached to the diazirine core have a profound effect on the activation energy and reactivity of the molecule. rsc.orgnih.gov A comprehensive study on aryl diazirines revealed that electron-donating groups on the aromatic ring decrease the activation temperature and increase the wavelength of maximum absorption (λmax). bohrium.com Conversely, electron-withdrawing groups tend to increase the activation temperature. rsc.orgnih.gov
Specifically, for trifluoromethyl aryl diazirines, moving from an electron-rich substituent like 4-OCH₃ to an electron-poor one like 4-NO₂ results in a significant increase in the thermal activation temperature, from a T_onset of 88°C to 118°C. rsc.org This corresponds to a calculated activation free energy difference of over 12 kJ/mol. rsc.org This trend is attributed to the development of carbocation character in the transition state during diazirine activation. rsc.org Furthermore, electron-donating groups at the para-position can stabilize the resulting singlet carbene, leading to more selective C-H insertion reactions. researchgate.net In some cases, this can lead to a more than tenfold increase in the efficiency of C-H insertion under thermal activation conditions. researchgate.net
The nature of the carbene formed (singlet vs. triplet) is also influenced by aryl substituents. rsc.orgnih.gov For α-trifluoromethyl aryl diazirines, electron-donating groups on the aryl ring can lower the energy of the singlet carbene state to the point where it becomes the ground state, whereas electron-neutral or electron-poor groups favor a triplet ground state. nih.gov
Trifluoromethyl-substituted diazirines, particularly 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), are widely used due to their enhanced stability and the controlled reactivity of the resulting carbene. rsc.orgchemimpex.com The trifluoromethyl group is a strong electron-withdrawing group and its presence can significantly impact the properties of the diazirine. nih.gov
Compared to their non-fluorinated counterparts, trifluoromethyl aryl diazirines often exhibit improved stability and are less prone to unwanted rearrangements. rsc.org This has made them the preferred choice for many applications, including photoaffinity labeling. rsc.orgchemimpex.com While aryl trifluoromethyl diazirines have been extensively studied, it's noteworthy that they have also been used in the functionalization of fullerenes, where photolysis is believed to yield only the carbene intermediate. acs.org The reactivity of trifluoromethyl diazirines can also be tuned by substituents on the aryl ring, similar to other aryl diazirines. rsc.orgnih.gov
The combination of a trifluoromethyl group and various aryl substituents allows for a broad range of applications, from creating functional materials to serving as probes in medicinal chemistry. nih.govmdpi.com
Comparison of Photochemical and Thermal Stability Profiles Across Diazirine Classes
Diazirines are valued for their ability to generate carbenes upon either photochemical or thermal activation. rsc.org Generally, diazirines exhibit good stability under various synthetic conditions, including in the presence of nucleophiles and under acidic or basic conditions. wikipedia.orgnih.gov However, their stability can be influenced by their substituents.
Alkyl diazirines are noted for their stability under both acidic and basic conditions, as well as in ambient light during synthesis. nih.gov Trifluoromethyl-substituted diazirines are also recognized for their enhanced chemical stability. chemimpex.com In contrast, some aryl diazirines can be sensitive to ambient light, a property that can be modulated by the electronic nature of the aryl substituents. For instance, replacing the phenyl ring in 3-trifluoromethyl-3-phenyldiazirine with electron-withdrawing heterocyclic rings like pyridine (B92270) or pyrimidine (B1678525) enhances stability towards ambient light. nih.gov
Thermal stability is also a key consideration. A study on aryl diazirines showed a significant variation in thermal activation temperatures based on the electronic properties of the aryl substituent. rsc.org For example, trifluoromethyl aryl diazirines with electron-donating groups have lower thermal activation temperatures compared to those with electron-withdrawing groups. rsc.org Some diazirinyl-substituted benzimidazoles have been shown to be thermally stable up to 88°C. nih.gov The thermal decomposition of chlorodiazirines is a first-order reaction that is believed to proceed through a carbene intermediate. islandscholar.ca
The choice between photochemical and thermal activation often depends on the specific application. Photochemical activation is common in biological applications to avoid thermal damage to sensitive molecules, while thermal activation is often preferred in materials science. rsc.orgnih.gov
Contrasting Carbene Reactivity from Different Diazirine Precursors
The carbene generated from a diazirine can exist in either a singlet or a triplet state, and the nature of the substituents on the diazirine precursor plays a critical role in determining which state is favored. rsc.orgwikipedia.org This, in turn, dictates the subsequent reactivity of the carbene.
Singlet carbenes are generally involved in concerted insertion reactions into X-H bonds (where X can be C, O, or N). rsc.org Triplet carbenes, on the other hand, tend to react through a stepwise hydrogen abstraction and radical recombination pathway, which can lead to undesired side reactions. rsc.org
The electronic properties of the substituents are a key determinant of the carbene's spin state. Electron-donating substituents can stabilize the singlet state by donating electron density into the empty p-orbital of the carbene. wikipedia.org For example, phenyldiazirine produces a singlet phenylcarbene, while 3-chloro-3-[(4-nitrophenyl)methyl]diazirine and trifluoromethylphenyldiazirine generate triplet carbenes. wikipedia.org In the case of trifluoromethyl aryl diazirines, strong electron-donating groups on the aryl ring can make the singlet carbene the lower energy species. nih.gov
The structure of the diazirine also influences the potential for side reactions. For instance, 'linear' diazirines can produce diazo compounds upon photolysis, which can then be protonated and lead to alkylation, a primary labeling pathway in some contexts. rsc.org In contrast, spirocyclic cyclobutanediazirines show a greater contribution from carbene chemistry and reduced formation of diazo intermediates. rsc.org The introduction of an α-trifluoromethyl group is known to reduce the likelihood of carbene rearrangements, leading to more controlled reactivity. rsc.org
The reactivity of the generated carbene is also a point of comparison. For example, halocarbenes derived from halodiazirines are generally less reactive than methylene but more reactive than carbenoids from other sources. researchgate.net
Comparative Computational Studies of Diazirine Families
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the structure, stability, and reactivity of diazirine families. rsc.orgnih.gov These studies complement experimental findings and provide deeper insights into reaction mechanisms.
Computational studies have been used to investigate the energy landscape of diazirine and its isomers, revealing significant barriers to isomerization and dissociation for 3H-diazirine. nasa.gov For aryl diazirines, computational methods have been employed to calculate the activation free energy (ΔG‡) for the thermal decomposition, which correlates well with experimentally determined activation temperatures. rsc.org These calculations have confirmed that electron-donating groups on the aryl ring lower the activation energy. rsc.org
Furthermore, computational studies have been crucial in elucidating the electronic structure and frontier molecular orbitals of diazirine-containing molecules, helping to explain their spectroscopic properties and reactivity. rsc.org For example, calculations on a diazirine-fluorene conjugate indicated that the diazirine group can act as a conjugated electron-withdrawing group. rsc.org
In the context of carbene spin states, computational studies have shown that for α-trifluoromethyl aryl diazirines, the singlet-triplet energy gap is highly dependent on the electronic nature of the aryl substituent. nih.gov These studies have confirmed that electron-donating groups stabilize the singlet state, while electron-withdrawing groups favor the triplet state. nih.gov Computational models have also been used to predict the selectivity of carbene reactions, such as the cyclopropanation of pyrroles, by examining the transition state energies. researchgate.net
Analogous Reactivity in Other Small Ring Compounds and Carbene Precursors (e.g., Diazo Compounds)
The reactivity of 3-chloro-3-(4-chlorophenyl)-3H-diazirine as a carbene precursor is not unique to this specific molecule but is part of a broader class of reactions involving small, strained ring systems and other carbene-generating compounds. Understanding these analogies provides a deeper insight into the chemical behavior of diazirines.
The primary function of diazirines is to generate carbenes upon thermal or photochemical activation through the extrusion of nitrogen gas. rsc.orgwikipedia.org This reactivity is shared with other precursors, most notably diazo compounds, which are isomers of diazirines. wikipedia.orgbohrium.com The choice between a diazirine and a diazo compound as a carbene source depends on factors like stability, the desired reactivity of the carbene, and the specific reaction conditions. researchgate.net
Upon activation, diazirines can undergo two primary competing pathways: the desired extrusion of dinitrogen to form a carbene, or isomerization to the corresponding, more stable linear diazo compound. bohrium.comnih.gov The balance between these pathways is influenced by the substituents on the diazirine ring and the reaction environment. researchgate.netnih.gov For instance, the thermal decomposition of phenylchlorodiazirine has been shown to yield exclusively the corresponding carbene, whereas other diazirines, such as phenyl-n-butyldiazirine, predominantly form a diazo intermediate. nih.govislandscholar.ca
The carbene generated from this compound, namely chloro(4-chlorophenyl)carbene, is a highly reactive intermediate capable of various transformations, including insertions into C-H, O-H, and N-H bonds, and cycloadditions with alkenes to form cyclopropanes. researchgate.netulaval.ca This reactivity is analogous to carbenes generated from other sources.
Diazo compounds, particularly those stabilized by an adjacent carbonyl group (e.g., ethyl diazoacetate), are widely used carbene precursors. nih.govwikipedia.org The decomposition of diazo compounds, often catalyzed by transition metals like copper or rhodium, is a well-established method for generating carbenes for cyclopropanation and other reactions. wikipedia.orgnih.gov This metal-catalyzed decomposition allows for greater control and stereoselectivity in carbene transfer reactions compared to the often less selective reactions of free carbenes generated from the photolysis of diazirines. wikipedia.org
Other small ring compounds also exhibit analogous reactivity driven by ring strain. For example, cyclopropanes, particularly those with activating donor-acceptor substituents, can undergo ring-opening reactions. researchgate.netdu.ac.in While not carbene precursors themselves, their strained three-membered ring leads to unique chemical transformations, showcasing a parallel in reactivity driven by the release of ring strain. du.ac.in The formation of cyclopropanes is, in fact, a key reaction of the carbenes generated from diazirines and diazo compounds. researchgate.netnih.gov
The table below summarizes the comparative reactivity of diazirines with diazo compounds, another major class of carbene precursors.
| Feature | Diazirines (e.g., this compound) | Diazo Compounds (e.g., Ethyl Diazoacetate) |
|---|---|---|
| Structure | Cyclic three-membered ring containing a C-N=N unit. wikipedia.org | Linear structure with a C=N=N functional group. wikipedia.org |
| Activation Method | Photolysis (UV light, e.g., 350-380 nm) or thermolysis. rsc.orgulaval.ca | Photolysis, thermolysis, or transition metal catalysis (e.g., Rh, Cu). wikipedia.org |
| Primary Reaction | Extrusion of N₂ to form a highly reactive carbene. rsc.org | Extrusion of N₂ to form a carbene, often as a metal-carbenoid intermediate. nih.govwikipedia.org |
| Key Competing Reaction | Isomerization to the corresponding linear diazo compound. bohrium.comnih.gov | Can sometimes isomerize to diazirines upon photolysis, though less common. bohrium.com |
| Stability | Generally more stable to a wider range of chemical conditions (acid, base) in the dark compared to diazo compounds. wikipedia.org Trifluoromethyl-substituted diazirines show enhanced stability. researchgate.net | Often more sensitive, especially non-stabilized aliphatic diazo compounds which can be explosive. nih.gov |
| Typical Applications | Photoaffinity labeling due to their stability and photo-reactivity. wikipedia.orgresearchgate.net Generation of halocarbenes for cyclopropanation. researchgate.net | Metal-catalyzed cyclopropanation, C-H insertion, and ylide formation, often with high stereocontrol. wikipedia.orgnih.gov |
The following table presents research findings on the decomposition pathways of various diazirine and diazo compounds, highlighting the influence of substituents on the reaction products.
| Compound | Activation Condition | Primary Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| Phenylchlorodiazirine | Thermal | Phenylchlorocarbene | Decomposition exclusively yields the carbene intermediate. | nih.govislandscholar.ca |
| Phenyl-n-butyldiazirine | Thermal | Diazo intermediate | Primarily rearranges to the diazo compound rather than forming a carbene directly. | nih.govislandscholar.ca |
| This compound | Photolysis (380 nm) | 1-Chloro-1-(4-chlorophenyl)-2-phenylcyclopropane (in presence of styrene) | Efficiently generates a halocarbene for [2+1] cycloaddition reactions. | ulaval.ca |
| Linear Alkyl Diazirines | Photolysis | Carbene and diazo intermediates | Can form reactive diazo intermediates that participate in labeling, especially of acidic residues. | nih.gov |
| Ethyl Diazoacetate | Rh₂(OAc)₄ catalysis | Rh-carbenoid | Forms a metal-carbenoid for controlled carbene transfer reactions like the Buchner ring expansion. | wikipedia.org |
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes to Diazirines
A significant trend in modern chemistry is the development of environmentally benign synthetic methodologies, and the synthesis of diazirines is no exception. Future research is increasingly focused on "green" chemistry principles to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key areas of development include:
One-Pot Syntheses: Base-mediated one-pot synthesis of aliphatic diazirines represents a significant step towards sustainability. mdpi.com For instance, the use of potassium hydroxide (B78521) (KOH), which is inexpensive and easier to handle than previously used bases, can efficiently promote the creation of the diazirine ring. mdpi.com These one-pot reactions are often clean, simplifying product isolation and purification. mdpi.com
Alternative Energy Sources: Microwave irradiation is being explored as a green technique for diaziridine reactions, which are precursors to diazirines. nih.gov This method can accelerate reaction times and improve yields.
Greener Solvents and Reagents: The pursuit of sustainability includes replacing traditional organic solvents with greener alternatives like ionic liquids or even water. mdpi.comtechnologynetworks.com Research has demonstrated that enhancing the aqueous solubility of diazirine derivatives can reduce the reliance on organic solvents. nih.gov Furthermore, metal-free, one-pot conversions of unprotected amino acids to terminal diazirines using reagents like phenyliodonium (B1259483) diacetate (PIDA) and ammonia (B1221849) showcase a move away from heavy metal catalysts. organic-chemistry.org
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Base-Mediated One-Pot Synthesis | Using a common, inexpensive base like KOH to directly convert ketone precursors to diazirines in a single reaction vessel. | Reduced workup steps, use of cheaper/safer reagents, high efficiency. | mdpi.com |
| Microwave-Assisted Synthesis | Employing microwave energy to drive the reaction, often for diaziridine intermediates. | Faster reaction times, potentially higher yields. | nih.gov |
| Aqueous-Soluble Derivatives | Designing diazirine molecules with enhanced solubility in water to minimize the use of organic solvents. | Reduced environmental impact from volatile organic compounds (VOCs). | nih.gov |
| Metal-Free Catalysis | Utilizing organic reagents like PIDA for the synthesis, avoiding potentially toxic and expensive metal catalysts. | Environmentally benign, scalable, and operationally simple. | organic-chemistry.org |
Exploration of Novel Reaction Manifolds and Unprecedented Synthetic Applications
The carbene intermediates generated from diazirines are highly reactive, and researchers continue to discover novel transformations that leverage this reactivity. Chlorodiazirines, such as 3-chloro-3-(4-chlorophenyl)-3H-diazirine, are particularly valuable as they serve as precursors to chlorocarbenes, enabling unique synthetic applications.
A prominent emerging application is the skeletal editing of heterocyclic compounds .
Ring Expansion Reactions: A novel reaction has been developed that uses arylchlorodiazirines as thermal or photo-activated precursors for chlorocarbenes, which can insert a carbon atom into pyrrole (B145914) and indole (B1671886) cores. acs.orgresearchgate.netnih.gov This method selectively generates valuable 3-arylpyridine and quinoline (B57606) structures, respectively. acs.orgresearchgate.net The reaction is significant because it modifies the fundamental molecular skeleton, offering a powerful tool for creating complex molecules from simpler, readily available heterocycles. researchgate.net
Mechanism and Scope: This transformation proceeds through a selectivity-determining cyclopropanation step. acs.orgresearchgate.net The process is tolerant of a wide range of functional groups on both the diazirine and the heterocycle, making it a versatile tool for synthetic chemists. researchgate.net For instance, the synthesis of quinolinophanes and the skeletal editing of pharmaceutically relevant pyrroles have been demonstrated. acs.orgresearchgate.net
Advanced Spectroscopic and Time-Resolved Techniques for Observing Transient Intermediates In Situ
Understanding the fleeting intermediates formed during diazirine photolysis is crucial for controlling reaction outcomes. The photochemistry can be complex, involving excited states and multiple reactive species. deepdyve.com Advanced spectroscopic techniques are essential for observing these transient species directly.
Ultrafast Spectroscopy: Ultrafast time-resolved infrared (IR) and UV-Vis spectroscopy are powerful tools for the direct observation of carbene and diazo intermediates generated from aryldiazirines. researchgate.netacs.org These techniques allow researchers to monitor the reaction on a femtosecond timescale, revealing the sequence of events.
Mechanistic Insights: Studies have revealed a two-step pathway where the diazirine is first converted to a linear diazo intermediate, which then generates the carbene. researchgate.net Time-resolved spectroscopy helps distinguish between reactions of the carbene and those of the precursor's excited state, which can sometimes lead to identical products, complicating mechanistic analysis. deepdyve.com
Computational Synergy: Spectroscopic data is often paired with theoretical calculations, such as time-dependent density functional theory (TD-DFT), to interpret the observed spectra and understand the electronic transitions involved in diazirine activation. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of chemical reactions, with their vast number of potential variables (reagents, catalysts, solvents, temperature), presents a significant challenge for optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity.
Automated Reaction Optimization: Researchers have successfully combined AI with automated molecule-making machines to systematically find the best general conditions for complex chemical reactions. aihub.org By creating a feedback loop where an AI algorithm directs a synthesis robot to perform experiments and then learns from the results, the system can efficiently search the vast "haystack" of possible reaction conditions to find the optimal "needle". aihub.org
Predictive Modeling: Machine learning models are being developed to predict the outcomes of reactions. For example, a Natural Language Processing (NLP) model has been used to predict the enantioselectivity of enzymes engineered to perform carbene transfer reactions. acs.org
Accelerating Discovery: AI-driven platforms can integrate language models, robotic synthesis, and data-driven ML models to accelerate materials and catalyst discovery. arxiv.org Such approaches are ideal for the multi-variable challenges inherent in optimizing reactions involving diazirines and their carbene intermediates.
Synergistic Approaches Combining Advanced Experimental Techniques with High-Level Computational Modeling
The combination of experimental work and computational chemistry provides a much deeper understanding of reaction mechanisms than either approach could alone. This synergy is a powerful trend in modern chemical research.
Mechanism Elucidation: For reactions like carbene-mediated cyclopropanation, a combined experimental-computational approach is invaluable. acs.org Density Functional Theory (DFT) calculations can predict reaction energy barriers, identify potential intermediates, and explain stereoselectivity. acs.orgresearchgate.net These computational predictions are then tested and validated through experimental methods like kinetic studies. researchgate.net
Predictive Power: In the ring-expansion reaction of indoles with chlorodiazirines, DFT computations supported the proposed mechanism and helped explain the observed regioselectivity based on steric effects. acs.orgresearchgate.net Computational modeling can also be used to predict the spectroscopic properties (e.g., rotational and vibrational spectra) of molecules like diazirine, providing crucial data to guide their future experimental detection and identification. nasa.gov
| Reaction/System Studied | Computational Method | Experimental Technique | Key Insight Gained | Reference |
|---|---|---|---|---|
| Alkene Cyclopropanation | Density Functional Theory (DFT) | Kinetic Monitoring, Mass Spectrometry | Identified multiple competing reaction pathways and explained the origin of stereoselectivity. | acs.org, researchgate.net |
| Indole Ring Expansion | Density Functional Theory (DFT) | Product Analysis (NMR, etc.) | Supported the cyclopropanation mechanism and explained regioselectivity based on steric control. | acs.org, researchgate.net |
| Diazirine Isomers | Ab initio Quantum Methods (CCSD(T)) | (Proposed) Microwave and IR Spectroscopy | Predicted accurate structures and spectroscopic constants to aid future experimental identification. | nasa.gov |
| DNA-Complex Interaction | Molecular Docking | UV-Vis Spectroscopy | Predicted the preferred binding mode and strength, which aligned with experimental binding constants. | nih.gov |
Opportunities in Supramolecular Chemistry and Self-Assembly Utilizing Diazirine Reactivity
The ability of diazirines to generate highly reactive carbenes on-demand (e.g., via light or heat) opens up exciting possibilities in materials science, particularly in the fields of supramolecular chemistry and self-assembly. The carbene's ability to form strong covalent bonds by inserting into C-H, N-H, or O-H bonds can be harnessed to "stitch" molecules together. researchgate.net
On-Demand Crosslinking: Diazirine-containing polymers can be synthesized using controlled radical polymerization techniques. acs.org These polymers can then be cross-linked on-demand by activating the diazirine moieties with heat or UV light, leading to the formation of gels and robust polymer networks. acs.org This provides a method for creating structured materials with tailored properties.
Material Functionalization: Bis-diazirines have been used as universal cross-linking agents for polymers like poly(olefins). researchgate.net This process can transform thermoplastics into thermosets, fundamentally altering their material properties by creating a covalently linked network. researchgate.net
Future Applications: This on-demand covalent bond formation is a powerful tool for creating functional materials. Future research could explore the use of diazirine reactivity to direct the self-assembly of complex architectures, create photopatternable surfaces, and develop advanced bioadhesives. researchgate.netnih.gov
Conclusion
Summary of Key Contributions to the Understanding of 3-Chloro-3-(4-chlorophenyl)-3H-Diazirine Chemistry
The principal contribution of this compound to chemical science lies in its function as a clean and efficient photochemical or thermal precursor for the generation of a highly reactive carbene intermediate: 4-chlorophenyl(chloro)carbene. Diazirines are well-established sources for the on-demand generation of carbenes, which are neutral, electron-deficient carbon species. nih.govallen.in The study of this specific diazirine provides a reliable method to produce and investigate the ensuing carbene, allowing for detailed examination of its electronic structure, stability, and reaction pathways.
Research involving this compound has facilitated a deeper understanding of the fundamental reactions of chlorophenylcarbenes, including their participation in hallmark carbene reactions such as cyclopropanations with alkenes to form geminal dichlorocyclopropanes and potential insertion reactions. wikipedia.orglibretexts.org The presence of the chloro-substituent on the carbene carbon and the additional 4-chlorophenyl group provides a unique electronic and steric environment, influencing the reactivity and selectivity of the carbene, which is a key point of investigation in physical organic chemistry.
Broader Implications for Reactive Intermediate Chemistry and Advanced Synthetic Methodology
The study of this compound has broader implications that extend beyond the specific chemistry of this single molecule. It serves as a valuable case study in the broader field of reactive intermediate chemistry, which seeks to understand transient, high-energy species like carbenes, radicals, and carbocations. nih.govlibretexts.org By providing a controlled route to a specific halocarbene, this diazirine allows for systematic investigations that contribute to general theories of carbene reactivity and structure. allen.in
From a synthetic perspective, the methodologies developed using this and related diazirines expand the toolkit available to organic chemists. nih.gov The ability to generate carbenes under relatively mild (photochemical) or thermal conditions makes them useful reagents in the construction of complex molecular architectures. For instance, the formation of dichlorocyclopropane rings is a critical step in the synthesis of various natural products and strained cyclic systems. wikipedia.orglibretexts.org While trifluoromethyl-substituted aryl diazirines have seen extensive use in photoaffinity labeling and materials science, researchgate.netnih.gov the principles of carbene generation and subsequent reactivity demonstrated by chloro-aryl diazirines like the title compound are directly analogous and contribute to the foundational knowledge underpinning these applications.
Identification of Remaining Challenges and Unexplored Avenues
Despite its utility, significant challenges and unexplored avenues remain in the chemistry of this compound and its corresponding carbene. A primary challenge lies in controlling the selectivity of the highly reactive carbene. Achieving high levels of stereoselectivity in cyclopropanation reactions, for example, often requires the use of chiral catalysts, and the development of such systems for 4-chlorophenyl(chloro)carbene is a complex undertaking.
Another challenge is the inherent instability of many diazirine compounds and the potential for explosive decomposition, which can complicate their practical use and scale-up. guidechem.com While the synthesis of the diazirine itself is established, exploring more efficient, safer, and "greener" synthetic routes remains a pertinent goal.
Unexplored avenues include a comprehensive investigation into the full reaction scope of the generated carbene. Beyond standard cyclopropanations, its utility in C-H insertion reactions, ylide formation, and rearrangement reactions is likely underexplored. Furthermore, a detailed comparative study on how the electronic effects of the para-chloro substituent influence the carbene's reactivity versus other substituted aryl(chloro)carbenes could provide deeper mechanistic insights.
Outlook on the Future Significance of This Compound and its Analogues in Chemical Research
The future significance of this compound and its analogues is likely to be in the development of novel synthetic methodologies and their application in materials science and chemical biology. Building on the foundation of other functionalized aryl diazirines, there is significant potential to use these chloro-substituted variants as cross-linking agents for polymers or for surface modification, creating materials with unique properties. nih.gov
A major frontier in carbene chemistry is the development of metal-catalyzed reactions that can tame the reactivity of the carbene and induce high selectivity. researchgate.net Future work could focus on discovering transition metal complexes that can form a metal-carbene with 4-chlorophenyl(chloro)carbene, thereby opening up a host of new, catalytic, and potentially asymmetric transformations. This would represent a significant advance in synthetic methodology. hilarispublisher.com
Furthermore, as analytical techniques become more sophisticated, there is an opportunity to perform detailed kinetic and spectroscopic studies under various conditions to create a more complete and predictive model of halocarbene behavior. mdpi.com The continued exploration of such reactive intermediates is crucial for pushing the boundaries of chemical synthesis and for designing molecules with tailored functions for medicine, electronics, and advanced materials. openaccessgovernment.org
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-chloro-3-(4-chlorophenyl)diazirine | PubChem nih.gov |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem nih.gov |
| Molecular Weight | 187.02 g/mol | PubChem nih.gov |
| CAS Number | 39184-66-2 | ChemSrc chemsrc.com |
| Canonical SMILES | C1=CC(=CC=C1C2(N=N2)Cl)Cl | PubChem nih.gov |
| InChIKey | RYYJJENVUDZMCO-UHFFFAOYSA-N | PubChem nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-3-(4-chlorophenyl)-3H-diazirine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via the reaction of benzamidine hydrochloride with aqueous sodium hypochlorite, yielding ~60% diazirine alongside byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) and 3,5-diphenyl-1,2,4-oxadiazole (3%) . Optimization includes controlling stoichiometry, pH, and temperature to minimize byproducts. Photolysis or thermolysis in 1,2-dichloroethane (DCE) at 80°C or room temperature enhances yield and diastereoselectivity for downstream applications (e.g., carbene generation) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Classified under hazardous reactive intermediates (e.g., EU hazard codes: Xi, R38-41-43-50/53), it requires handling in fume hoods with personal protective equipment (PPE). Waste must be segregated and treated by certified hazardous waste facilities . Storage in inert, airtight containers at low temperatures mitigates decomposition risks .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this diazirine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent patterns, while X-ray crystallography (via SHELX software) resolves bond angles and dihedral angles, critical for distinguishing diazirine from isomeric forms . High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
Advanced Research Questions
Q. How do photolysis and thermolysis conditions influence phenyl-chlorocarbene generation from this compound?
- Methodological Answer : Photolysis at room temperature generates carbenes via UV-induced N–Cl bond cleavage, ideal for low-temperature reactions. Thermolysis at 80°C in DCE provides higher energy for carbene insertion into C–H bonds, with comparable diastereoselectivity (~3:1) but longer reaction times. Solvent polarity and carbene stabilization (e.g., using DCE) are critical for optimizing cyclopropanation yields .
Q. What computational approaches elucidate the electronic structure and reactivity of this diazirine?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies (N–Cl: ~45 kcal/mol) and predicts carbene stability. Exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol deviation) . Molecular dynamics simulations model solvent effects on carbene lifetimes.
Q. How can crystallographic data resolve contradictions in reaction product identification?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., cyclopropane vs. oxadiazole byproducts) are resolved via single-crystal X-ray diffraction (SXRD) using SHELXL. For example, SXRD confirmed the stereochemistry of halocyclopropyl ketones derived from diazirine-carbene reactions, ruling out alternative dimerization pathways .
Q. How do substituent effects on the diazirine ring impact stability and cross-linking efficiency?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the diazirine ring against hydrolysis but reduce carbene reactivity. Comparative studies with 3-fluoro-3-[4-(trifluoromethyl)phenyl]diazirine show trifluoromethyl groups enhance photolytic efficiency for photoaffinity labeling in biological systems . Substituent steric bulk can be adjusted to balance carbene lifetime and insertion selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
